molecular formula C6H7ClN2 B1330711 2-Amino-5-chloro-3-methylpyridine CAS No. 20712-16-7

2-Amino-5-chloro-3-methylpyridine

Cat. No. B1330711
CAS RN: 20712-16-7
M. Wt: 142.58 g/mol
InChI Key: QTZBTBLHYPSFMG-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-3-methylpyridine” is a chemical compound that is used as an intermediate in various chemical reactions . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The compound has a chlorine atom at the 5th position, a methyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring .


Synthesis Analysis

The synthesis of “2-Amino-5-chloro-3-methylpyridine” can be achieved through various methods. One such method involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound . Another method involves the reaction of 2-amino-3-methylpyridine with hydrogen bromide .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-chloro-3-methylpyridine” is C6H7ClN2 . It has a molecular weight of 142.59 g/mol . The structure consists of a pyridine ring with a chlorine atom at the 5th position, a methyl group at the 3rd position, and an amino group at the 2nd position .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

Summary of the Application

2-Amino-5-chloro-3-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP involves various methods. One such method includes the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Pesticide Intermediate

Summary of the Application

2-Chloro-5-methylpyridine, a derivative of 2-Amino-5-chloro-3-methylpyridine, is used as a pesticide intermediate .

Methods of Application or Experimental Procedures

The synthesis of 2-Chloro-5-methylpyridine has been reported by various methods .

Results or Outcomes

The compound is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .

Synthesis of Chlorfenapyr

Summary of the Application

2-chloro-6-trichloromethyl pyridine (CTC), another derivative of 2-Amino-5-chloro-3-methylpyridine, is used to produce chlorfenapyr . Chlorfenapyr is a pesticide with certain herbicidal activity and can control cyanobacteria in water .

Methods of Application or Experimental Procedures

CTC is obtained by stepwise deep chlorination of 2-methylpyridine .

Results or Outcomes

Chlorfenapyr has been used effectively for pest control and cyanobacteria management in water .

Synthesis of 2-Amino-4-Methylpyridinium-4-Hydroxybenzolate

Summary of the Application

2-Amino-4-methylpyridinium-4-hydroxybenzolate is a type of organic nonlinear optical (NLO) single crystal .

Methods of Application or Experimental Procedures

These crystals were grown by the slow solvent evaporation (SSE) method .

Results or Outcomes

The second order hyperpolarizability of this crystal was analyzed theoretically .

Synthesis of 2-Methylthio-5-Pyridinemethylene Amine

Summary of the Application

2-Chloro-5-methylpyridine, a derivative of 2-Amino-5-chloro-3-methylpyridine, is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .

Methods of Application or Experimental Procedures

The synthesis of 2-Methylthio-5-pyridinemethylene amine has been reported by various methods .

Results or Outcomes

The compound is used as a pesticide intermediate .

Safety And Hazards

“2-Amino-5-chloro-3-methylpyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may have harmful effects if inhaled . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “2-Amino-5-chloro-3-methylpyridine” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it can be used to synthesize fluorine-containing pyridine pesticides, which are considered the mainstay of the latest generation of pesticides .

properties

IUPAC Name

5-chloro-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZBTBLHYPSFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325478
Record name 2-Amino-5-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-methylpyridine

CAS RN

20712-16-7
Record name 20712-16-7
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Record name 2-Amino-5-chloro-3-methylpyridine
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Record name 2-Amino-5-chloro-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Davis, AW White - The Journal of Organic Chemistry, 1969 - ACS Publications
… , it afforded colorless leaflets (0.8 g, 11%) of 2-amino-5-chloro-3-methylpyridine, mp 66. … 5; 2-amino-5-bromotoluene-a-thiol, 20712-15-6; 2amino-5-chloro-3-methylpyridine, 20712-16-7. …
Number of citations: 22 pubs.acs.org
RJ Ife, KW Catchpole, GJ Durant, CR Ganellin… - European journal of …, 1989 - Elsevier
… 290 mmol) was added slowlv to a stirred suspension of 2-amino-5-chloro-3-methylpyridine [27] (1413 g, 100 mmoj) in 48% hvdrobromic acid (75 ml) held at -1OoC. A solution of sodium …
Number of citations: 24 www.sciencedirect.com
HL Yale, ER Spitzmiller - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
A novel procedure has been developed for converting a variety of substituted 2‐(aceto‐acetamido)pyridines into substituted 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones. The reaction involves …
Number of citations: 8 onlinelibrary.wiley.com
LJ Dolby, PD Lord - The Journal of Organic Chemistry, 1969 - ACS Publications
… , it afforded colorless leaflets (0.8 g, 11%) of 2-amino-5-chloro-3-methylpyridine, mp 66. … 5; 2-amino-5-bromotoluene-a-thiol, 20712-15-6; 2amino-5-chloro-3-methylpyridine, 20712-16-7. …
Number of citations: 13 pubs.acs.org

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